3-Bromo-5-nitrophenol

Physicochemical Properties Reactivity pKa

Select this 3-bromo-5-nitrophenol (116632-23-6) for its distinct 3,5-substitution pattern, which optimizes regioselectivity in C–C couplings and O-alkylations versus ortho/para isomers. The low pKa (7.38) permits mild-base derivatization; its 0.7 g/L aqueous solubility streamlines isolation. Ship globally via ambient express.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 116632-23-6
Cat. No. B174387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitrophenol
CAS116632-23-6
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)[N+](=O)[O-]
InChIInChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
InChIKeyVJQGLUHOAIZTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitrophenol (CAS 116632-23-6): A Halogenated Nitrophenol Building Block with Meta-Substitution Pattern


3-Bromo-5-nitrophenol (CAS 116632-23-6) is an aryl building block belonging to the class of halogenated nitrophenols, characterized by a bromine atom at the 3-position and a nitro group at the 5-position on a phenolic ring. This specific meta-substitution pattern imparts distinct electronic and steric properties that differ significantly from ortho- or para-substituted analogs. The compound is primarily utilized as an intermediate in organic synthesis, where its dual functionality—a phenolic hydroxyl group and an aryl bromide—enables orthogonal derivatization via reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Ullmann ether synthesis [1]. Its physicochemical properties include a molecular weight of 218.01 g/mol, a predicted pKa of 7.38, a melting point of 145 °C, and low aqueous solubility (0.7 g/L at 25°C) . These properties, particularly the moderate acidity of the phenol and the reactivity of the C–Br bond, define its utility in constructing more complex molecular architectures for pharmaceutical and agrochemical research .

Why 3-Bromo-5-nitrophenol (CAS 116632-23-6) Cannot Be Interchanged with Other Bromonitrophenol Isomers


Substitution patterns on the aromatic ring critically govern both reactivity and the physicochemical properties of bromonitrophenols. The specific 3-bromo-5-nitro arrangement on the phenol ring is not functionally equivalent to other isomers such as 2-bromo-4-nitrophenol or 3-bromo-4-nitrophenol. The relative positioning of electron-withdrawing groups (EWGs) and the hydroxyl group dictates the molecule's pKa, directing effects in electrophilic aromatic substitution, and the steric environment around the C–Br bond, which in turn influences coupling efficiency in palladium-catalyzed reactions . For example, the 3,5-substitution pattern places the bromine and nitro groups in a meta relationship to each other and to the hydroxyl group, creating a unique electronic landscape that differs from ortho- or para-substituted analogs [1]. This has direct consequences for regioselectivity in subsequent derivatizations and for the physical handling characteristics (e.g., melting point, solubility) of the intermediate. Therefore, substituting 3-bromo-5-nitrophenol with a regioisomer without rigorous re-optimization of reaction conditions is likely to result in altered yields, different impurity profiles, or complete synthetic failure. The following section provides quantitative evidence delineating these critical differentiators.

Quantitative Differentiation of 3-Bromo-5-nitrophenol (CAS 116632-23-6) vs. Key Analogs: A Comparative Evidence Guide


Comparative Acid Dissociation Constant (pKa) of 3-Bromo-5-nitrophenol vs. 3-Nitrophenol

The introduction of a bromine atom significantly modulates the acidity of the phenol. 3-Bromo-5-nitrophenol has a predicted pKa of 7.38 ± 0.10, which is substantially lower (more acidic) than the pKa of the non-brominated analog, 3-nitrophenol, which is reported as 8.28 at 25°C [1]. This difference of 0.90 pKa units corresponds to an ~8-fold increase in acidity, directly impacting its ionization state and, consequently, its solubility and reactivity in aqueous or protic environments.

Physicochemical Properties Reactivity pKa

Comparative Melting Point and Physical Form: 3-Bromo-5-nitrophenol vs. 5-Bromo-2-nitrophenol

The physical state and thermal properties differ significantly between regioisomers. 3-Bromo-5-nitrophenol is a solid with a reported melting point of 142-147°C, whereas its isomer 5-Bromo-2-nitrophenol has a melting point of 40-46°C . This represents a difference of over 100°C, indicating that 5-bromo-2-nitrophenol is a low-melting solid that may become an oil or low-viscosity liquid at slightly elevated ambient temperatures.

Physical Properties Handling Formulation

Comparative Coupling Reactivity: Aryl Bromide vs. Aryl Chloride in Suzuki-Miyaura Reactions

The C–Br bond in 3-bromo-5-nitrophenol is a more reactive handle for palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in analogous compounds like 3-chloro-5-nitrophenol. While direct head-to-head kinetic data for these specific compounds is not available, class-level inference from broad studies on halogenated aromatics confirms that aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides under typical Suzuki-Miyaura conditions [1]. This translates to lower catalyst loadings and milder reaction temperatures for bromides.

Cross-Coupling Suzuki-Miyaura Reactivity

Commercial Availability and Purity Specifications of 3-Bromo-5-nitrophenol

3-Bromo-5-nitrophenol is a commercially established building block, available from multiple global vendors with well-defined purity specifications. Typical purities range from 95% (standard) to 98% (HPLC) for high-grade material [1]. This contrasts with some less common or more challenging regioisomers, which may have limited commercial availability, longer lead times, or less rigorously defined purity profiles, increasing procurement risk for time-sensitive projects.

Procurement Purity Availability

Potential Bioisosteric Properties of 3-Bromo-5-nitrophenol

According to a vendor datasheet, 3-bromo-5-nitrophenol has been shown to have bioisosteric properties and the substituents on this molecule are different from those on other pyridyl ethers, leading to selectivity for certain receptors . While this is a vendor claim without detailed peer-reviewed quantitative data in the provided sources, it suggests a rationale for exploring this compound in medicinal chemistry as a potential replacement for other motifs to modulate target selectivity. This is in contrast to other halogenated nitrophenols for which such specific claims are not made.

Medicinal Chemistry Bioisosterism Drug Design

Optimal Use Cases for 3-Bromo-5-nitrophenol (CAS 116632-23-6) in Synthetic and Medicinal Chemistry


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The highly reactive C–Br bond in 3-bromo-5-nitrophenol makes it an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings. This enables the efficient construction of functionalized biaryl systems, a common motif in pharmaceuticals and agrochemicals. The meta-substitution pattern and the presence of a free phenol allow for further orthogonal derivatization post-coupling, such as O-alkylation or conversion to a triflate for subsequent coupling steps [1].

O-Alkylation and Ether Synthesis under Mild Conditions

The relatively low pKa (7.38) of 3-bromo-5-nitrophenol, compared to non-halogenated nitrophenols, facilitates deprotonation under mildly basic conditions (e.g., K₂CO₃ in acetone or DMF). This allows for efficient O-alkylation or Ullmann-type ether synthesis at ambient or moderately elevated temperatures, which can be advantageous when working with base-sensitive substrates or when minimizing side reactions is critical .

Medicinal Chemistry Scaffold for Bioisosteric Replacement

Based on vendor claims of bioisosteric properties and receptor selectivity compared to pyridyl ethers, 3-bromo-5-nitrophenol can serve as a core scaffold in medicinal chemistry hit-to-lead and lead optimization programs. Researchers may employ this building block to synthesize focused libraries aimed at targets where modulating receptor selectivity or improving metabolic stability is a key objective .

Reliable Intermediate for Multi-Step Syntheses Requiring Robust Physical Form

Given its high melting point (142-147°C) and stable crystalline nature, 3-bromo-5-nitrophenol is an ideal intermediate for multi-step synthetic sequences where consistent physical form and ease of handling are paramount. Its low solubility in water (0.7 g/L) also simplifies aqueous work-up procedures during reaction sequences, as the product can often be isolated by simple filtration or extraction .

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